Lithium;1-phenylethanone
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Overview
Description
Lithium;1-phenylethanone, also known as acetophenone, is an organic compound with the formula C8H8O. It is the simplest aromatic ketone and appears as a colorless, viscous liquid. Acetophenone is widely used as a precursor to resins and fragrances .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetophenone can be synthesized through several methods:
Friedel-Crafts Acylation: This involves the reaction of benzene with acetyl chloride (CH3COCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Oxidation of Ethylbenzene: Ethylbenzene is oxidized to form acetophenone.
Industrial Production Methods
Acetophenone is produced industrially as a byproduct of the cumene process, which is primarily used for the synthesis of phenol and acetone. In this process, isopropylbenzene hydroperoxide undergoes a rearrangement to form acetophenone and methanol .
Chemical Reactions Analysis
Types of Reactions
Oxidation: It can be oxidized to benzoic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Substitution: Acetophenone can undergo halogenation in the presence of halogens and a catalyst.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4).
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Catalysts: Aluminum chloride (AlCl3) for Friedel-Crafts acylation.
Major Products Formed
1-Phenylethanol: Formed by the reduction of acetophenone.
Benzoic Acid: Formed by the oxidation of acetophenone.
Scientific Research Applications
Acetophenone has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including resins and fragrances.
Biology: Acetophenone derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is used in the synthesis of pharmaceuticals and as an intermediate in drug production.
Mechanism of Action
The mechanism of action of acetophenone involves its interaction with various molecular targets and pathways. For instance, in reduction reactions, acetophenone undergoes nucleophilic attack by hydride ions from reducing agents like NaBH4 or LiAlH4, leading to the formation of 1-phenylethanol . The carbonyl group (C=O) in acetophenone is the primary site of reactivity, making it susceptible to nucleophilic addition reactions.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: An aromatic aldehyde with the formula C7H6O.
Acetone: The simplest ketone with the formula C3H6O.
Benzophenone: An aromatic ketone with the formula C13H10O.
Uniqueness
Acetophenone is unique due to its aromatic ketone structure, which imparts distinct chemical properties and reactivity. Unlike benzaldehyde, which has an aldehyde group, acetophenone has a ketone group, making it less reactive towards oxidation but more stable. Compared to acetone, acetophenone has an aromatic ring, which influences its physical properties and applications .
Properties
CAS No. |
63338-73-8 |
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Molecular Formula |
C8H8LiO+ |
Molecular Weight |
127.1 g/mol |
IUPAC Name |
lithium;1-phenylethanone |
InChI |
InChI=1S/C8H8O.Li/c1-7(9)8-5-3-2-4-6-8;/h2-6H,1H3;/q;+1 |
InChI Key |
JBZKHOZNKBSCHC-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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